molecular formula C21H20N2O5 B2703634 N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide CAS No. 887224-38-6

N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide

Cat. No.: B2703634
CAS No.: 887224-38-6
M. Wt: 380.4
InChI Key: ZWLBMXLCPPABJV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a benzofuran ring, and an amide linkage, making it a subject of study for its chemical reactivity and biological activities.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting cancer cells under glucose starvation conditions.

Safety and Hazards

As with any chemical compound, handling “N-(benzo[d][1,3]dioxol-5-yl)-3-pentanamidobenzofuran-2-carboxamide” would require appropriate safety precautions. These might include avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into the potential applications of this compound in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole and benzofuran rings separately, followed by their coupling through amide bond formation. Key reagents often used in these reactions include palladium catalysts for cross-coupling reactions, and various amines and carboxylic acids for amide bond formation .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial membrane potential in tumor cells, leading to cell death under glucose starvation conditions. This suggests its potential as an antitumor agent by targeting the metabolic vulnerabilities of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-pentanamido-1-benzofuran-2-carboxamide is unique due to its specific combination of benzodioxole and benzofuran rings, which confer distinct chemical reactivity and biological activity. Its ability to target mitochondrial function under glucose starvation conditions sets it apart from other similar compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-3-8-18(24)23-19-14-6-4-5-7-15(14)28-20(19)21(25)22-13-9-10-16-17(11-13)27-12-26-16/h4-7,9-11H,2-3,8,12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLBMXLCPPABJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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